molecular formula C17H34O2 B073716 Isopropyl myristate CAS No. 1405-98-7

Isopropyl myristate

Cat. No. B073716
CAS RN: 1405-98-7
M. Wt: 270.5 g/mol
InChI Key: AXISYYRBXTVTFY-UHFFFAOYSA-N
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Patent
US09402853B2

Procedure details

The mice were anesthetized with Isoflurane, and then were given an intramuscular injection of 0.1 mL solution of ketamine (50 mg/kg) and xylazine (10 mg/kg). Approximately 10 minutes after the i.m. injection (after the mice could not turn over when placed on their backs), the mice were treated with 6.2 μL of a 10 mg/mL fluasterone:ethanol:limonene:isopropyl myristate solution to give a dose of 2.5 mg/kg. The mice were anesthetized and on their backs for approximately 30 minutes after application of fluasterone:ethanol:limonene:isopropyl myristate solution. One hour after the application of fluasterone solution, 2 μg of TPA dissolved in 0.2 mL of acetone was applied to the shaved area on the back of each mouse.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
ketamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
fluasterone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)([O:6]C(F)F)C(F)(F)F.CN[C:13]1(C2C=CC=CC=2Cl)[C:18](=O)CCC[CH2:14]1.CC1C=CC=C(C)C=1NC1SCCCN=1.C[C@@:43]12[C@H:52]3[CH2:53][CH2:54][C@:55]4([CH3:62])[C:59](=[O:60])[C@H:58](F)[CH2:57][C@H:56]4[C@@H:51]3[CH2:50][CH:49]=[C:48]1[CH2:47]CCC2>C(O)C>[CH3:47][C:48]1[CH2:43][CH2:52][C@@H:51]([C:56]([CH3:57])=[CH2:55])[CH2:50][CH:49]=1.[C:59]([O:60][CH:13]([CH3:18])[CH3:14])(=[O:6])[CH2:58][CH2:57][CH2:56][CH2:51][CH2:50][CH2:49][CH2:48][CH2:43][CH2:52][CH2:53][CH2:54][CH2:55][CH3:62]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(OC(F)F)Cl
Step Two
Name
solution
Quantity
0.1 mL
Type
reactant
Smiles
Step Three
Name
ketamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1(CCCCC1=O)C=2C=CC=CC2Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C(C1NC2=NCCCS2)C
Step Five
Name
fluasterone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Approximately 10 minutes
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
CC1=CC[C@@H](CC1)C(=C)C
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.